芦荟大黄素

描述

芦荟大黄素是一种天然存在的蒽醌化合物,存在于多种植物的根和根茎中,包括芦荟和掌叶大黄。 它以其强烈的刺激性泻药作用而闻名,并已被研究用于其潜在的治疗效果,包括抗炎、抗肿瘤和抗菌特性 .

科学研究应用

化学: 芦荟大黄素被用作合成其他蒽醌衍生物的起始原料。

生物学: 它已被证明通过MAP激酶途径调节细胞迁移和活力,特别是在皮肤细胞中.

作用机制

芦荟大黄素通过几个分子靶点和途径发挥作用:

抗肿瘤活性: 它通过上调Bax等促凋亡蛋白并下调Bcl-2等抗凋亡蛋白来诱导癌细胞凋亡。

抗炎活性: 芦荟大黄素抑制促炎细胞因子和介质的产生,从而减轻炎症.

抗菌活性: 它破坏细菌的细胞膜完整性,导致细胞死亡.

生化分析

Biochemical Properties

Aloe-emodin boasts multiple biochemical and pharmacological properties, such as strong antibacterial, antioxidant, and antitumor effects . It interacts with various enzymes and proteins, including the MAP kinase family, which plays an active role in wound healing . The expressions of JNK and P38, members of the MAP kinase family, were found to be upregulated at low concentrations of Aloe-emodin and downregulated at higher concentrations .

Cellular Effects

Aloe-emodin has been found to have significant effects on various types of cells and cellular processes. It inhibits the ATP content of the cells in a concentration-dependent manner and influences cell function by accelerating cell migration at lower concentrations while inhibiting cell migration in higher concentration treatment groups . It also influences gene expression levels of the MAP kinases in healthy fibroblastic skin cells .

Molecular Mechanism

Aloe-emodin exerts its effects at the molecular level through various mechanisms. It has been found to induce apoptosis in human colon cancer cells through mitochondria-related pathways . Aloe-emodin upregulates the protein level of Bax and decreases the expression of Bcl-2, which activates caspase-3 and caspase-9 . Furthermore, the protein expression level of cytochrome C increases in a time-dependent manner in the cytoplasm but decreases in a time-dependent manner in the mitochondria .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Aloe-emodin change over time. It has been observed that Aloe-emodin inhibited the ATP content of the cells in a concentration-dependent manner . Furthermore, the lifespan of Caenorhabditis elegans under heat stress was observed to be longer after treatment with 75 µM emodin and was significantly reduced after 150 µM Aloe-emodin treatment .

Dosage Effects in Animal Models

In animal models, the effects of Aloe-emodin vary with different dosages. For instance, in a study on rats with Porphyromonas gingivalis-induced periodontitis, Aloe-emodin was found to decrease alveolar bone resorption and periodontal inflammation .

Metabolic Pathways

Aloe-emodin is involved in various metabolic pathways. It has been found to influence the MAP kinase pathway, which regulates processes such as proliferation, oncogenesis, differentiation, and inflammation in the cell .

Transport and Distribution

It has been found to influence cell migration, suggesting that it may be transported to various parts of the cell to exert its effects .

Subcellular Localization

In a study on SKBR3 and A549 cell lines, a peptide conjugate of Aloe-emodin was found to be mainly internalized within the SKBR3 cells, showing a nuclear localization .

准备方法

合成路线和反应条件

芦荟大黄素可以通过多种方法合成。一种常见的方法是使用氧化剂(如高锰酸钾或过氧化氢)氧化另一种蒽醌衍生物大黄素。 反应通常在酸性条件下和升高的温度下进行,以促进转化 .

工业生产方法

在工业环境中,芦荟大黄素通常从天然来源(如芦荟)中提取。提取过程包括使用乙醇或甲醇等溶剂将化合物从植物材料中分离出来。 然后通过结晶或色谱等技术对提取物进行纯化,以获得纯的芦荟大黄素 .

化学反应分析

反应类型

芦荟大黄素会发生各种化学反应,包括:

氧化: 芦荟大黄素可以被氧化成不同的醌类衍生物。

还原: 它可以被还原成二羟基蒽醌衍生物。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢,通常在酸性条件下。

还原: 在温和条件下使用硼氢化钠或氢化铝锂等还原剂。

主要生成产物

相似化合物的比较

属性

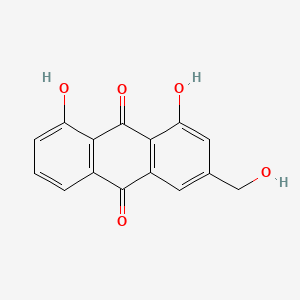

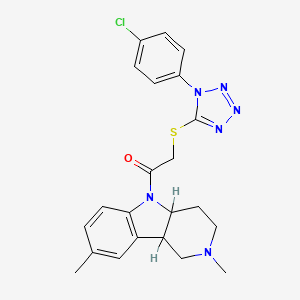

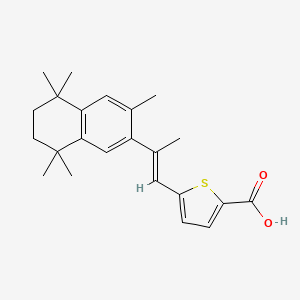

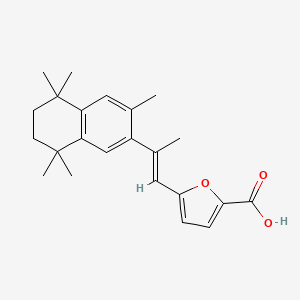

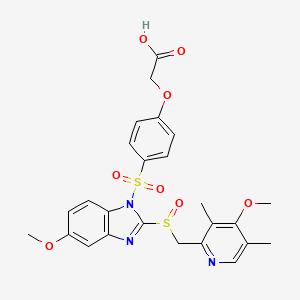

IUPAC Name |

1,8-dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-6-7-4-9-13(11(18)5-7)15(20)12-8(14(9)19)2-1-3-10(12)17/h1-5,16-18H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDQWDHRMZQUTBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2030695 | |

| Record name | Aloe-emodin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2030695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aloeemodin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030829 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

481-72-1 | |

| Record name | Aloe emodin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=481-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aloe emodin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aloe-emodin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aloe-emodin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2030695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-dihydroxy-3-(hydroxymethyl)anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.884 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALOE EMODIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8IYT9CR7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Aloeemodin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030829 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

221 - 223 °C | |

| Record name | Aloeemodin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030829 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does aloe-emodin exert its anti-cancer effects?

A1: Aloe-emodin exhibits anti-cancer activity through various mechanisms, including:

- Inhibition of cell proliferation: Aloe-emodin has been shown to inhibit the proliferation of various cancer cell lines, including colon [, , , ], melanoma [], prostate [, ], cervical [, ], gastric [, ], tongue [], and esophageal cancer cells []. This growth inhibition often occurs in a dose- and time-dependent manner.

- Cell cycle arrest: Aloe-emodin can induce cell cycle arrest at different phases, depending on the cell type. For example, it causes G2/M phase arrest in human cervical cancer cells [] and G0/G1 phase arrest in colon cancer cells [].

- Induction of apoptosis: Aloe-emodin triggers apoptosis (programmed cell death) in various cancer cells, involving both the extrinsic (Fas death receptor pathway) and intrinsic (mitochondrial) pathways [, ]. This apoptotic effect is often accompanied by DNA fragmentation, nuclear shrinkage, and caspase activation [, ].

- Suppression of signaling pathways: Aloe-emodin can inhibit key signaling pathways involved in cancer cell growth and survival, such as the PI3K/AKT [, ], mTORC2 [], and MAPK/ERK pathways [, ]. It also downregulates the expression of proteins involved in cell cycle progression, such as cyclins, CDKs, and PCNA [, ].

- Modulation of other cellular processes: Aloe-emodin has been shown to inhibit angiogenesis (formation of new blood vessels) [], reduce cancer cell migration and invasion [, , ], and induce differentiation in some cancer cells [].

Q2: Does aloe-emodin interact with specific molecular targets?

A2: While aloe-emodin demonstrates pleiotropic effects, research suggests it can directly interact with certain molecular targets:

- mTORC2: Aloe-emodin can bind to and inhibit the kinase activity of mTORC2, a protein complex involved in cell growth and proliferation []. This interaction leads to the suppression of downstream targets like AKT and PKCα, ultimately contributing to its anti-cancer effects.

Q3: What are the downstream effects of aloe-emodin's interaction with these targets?

A3: The interaction of aloe-emodin with its targets triggers a cascade of downstream effects:

- mTORC2 inhibition: Inhibition of mTORC2 by aloe-emodin leads to decreased phosphorylation of AKT and PKCα, ultimately suppressing cell proliferation and anchorage-independent growth in prostate cancer cells [].

Q4: What is the molecular formula, weight, and spectroscopic data for aloe-emodin?

A4:

- Spectroscopic Data: Characterization studies have utilized various spectroscopic methods:

- FTIR and Raman Spectroscopy: [] provides detailed analyses of the infrared and Raman spectra of aloe-emodin, identifying characteristic vibrational modes and correlating them with its molecular structure.

- UV-Visible Spectroscopy: [] also investigates the UV-Visible spectrum of aloe-emodin, providing insights into its electronic transitions and light absorption properties.

Q5: What is known about the absorption, distribution, metabolism, and excretion (ADME) of aloe-emodin?

A5: Studies in rats have shown that aloe-emodin can be absorbed after oral administration, with metabolites detected in plasma and urine [, ]. A study investigating the pharmacokinetics of aloe-emodin after intravenous and oral administration in rats revealed that its metabolites, particularly aloe-emodin glucuronides, exhibit higher systemic exposure than the parent compound []. This suggests that aloe-emodin undergoes significant metabolism, primarily glucuronidation, influencing its bioavailability and potentially its in vivo activity.

Q6: Do drug transporters influence the absorption and distribution of aloe-emodin?

A6: Yes, research indicates that drug transporters like P-glycoprotein (P-gp) and multidrug resistance-associated protein 2 (MRP2) can affect aloe-emodin's intestinal absorption []. Inhibiting these transporters in rat intestinal perfusion models significantly enhanced aloe-emodin absorption, suggesting their role in limiting its uptake.

Q7: Are there any known interactions between aloe-emodin and drug-metabolizing enzymes?

A7: While specific research on aloe-emodin's interaction with drug-metabolizing enzymes is limited within the provided context, one study highlights its inhibitory effect on N-acetyltransferase 1 (NAT1) in human malignant melanoma cells []. This inhibition of NAT1, an enzyme involved in xenobiotic metabolism, occurred at both the mRNA and protein levels, indicating a potential for aloe-emodin to influence the metabolism of other drugs or compounds.

Q8: What evidence supports the anti-cancer effects of aloe-emodin in experimental settings?

A8: Aloe-emodin's anti-cancer potential has been demonstrated in various experimental models:

- In vivo studies: In a mouse model of schistosomiasis-induced liver fibrosis, aloe-emodin administration significantly reduced the levels of fibrosis markers, including transforming growth factor beta 1 (TGF-β1), platelet-derived growth factor (PDGF), and type I and III collagen []. Additionally, aloe-emodin demonstrated tumor suppression effects in an athymic nude mouse model of prostate cancer [].

Q9: What is known about the toxicity and safety profile of aloe-emodin?

A9: While aloe-emodin shows promise as a potential therapeutic agent, its safety profile requires careful consideration:

- Hepatotoxicity: One study highlighted that aloe-emodin induced hepatotoxicity in rats []. This finding underscores the importance of further investigating the potential hepatotoxic effects of aloe-emodin in different experimental systems and evaluating its safety for potential clinical applications.

Q10: Are there any strategies to improve the delivery and targeting of aloe-emodin?

A10: One study explored the encapsulation of aloe-emodin in SBA-15 mesoporous silica nanoparticles as a drug delivery system []. This aloe-emodin-loaded SBA-15 demonstrated a controlled release profile and enhanced cytotoxicity against cervical cancer cells compared to free aloe-emodin, highlighting the potential of nanoformulations in improving aloe-emodin's therapeutic efficacy.

Q11: What analytical methods are used to quantify and characterize aloe-emodin?

A11: Various analytical techniques are employed in aloe-emodin research:

- High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the quantitative determination of aloe-emodin in various matrices, including plant extracts, biological samples, and pharmaceutical formulations [, , , ].

- Thin-Layer Chromatography (TLC): TLC, coupled with densitometry or image analysis, offers a rapid and cost-effective approach for the quantification of aloe-emodin in plant materials [, ].

- Spectroscopic Methods: As mentioned previously, FTIR, Raman, and UV-Visible spectroscopy are valuable tools for characterizing the structure and properties of aloe-emodin [].

Q12: What is the historical context of aloe-emodin research?

A12: Aloe-emodin has a long history of use in traditional medicine, particularly in Asia, for its purgative and anti-inflammatory properties [, ]. Modern scientific research has expanded upon these traditional uses, exploring its diverse pharmacological activities, including anti-cancer, antibacterial, antiviral, and antioxidant effects [, , , ].

Q13: Are there any cross-disciplinary applications of aloe-emodin?

A13: Beyond its biomedical applications, aloe-emodin has shown potential in other fields:

- Antibacterial Coatings: Research has explored the incorporation of aloe-emodin microcapsules into water-based coatings to impart antibacterial properties []. These coatings demonstrated significant antibacterial activity against both Escherichia coli and Staphylococcus aureus, indicating their potential application in various settings.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

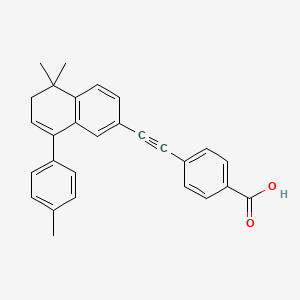

![(2E,4E)-3-methyl-5-[(1S,2S)-2-methyl-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)cyclopropyl]penta-2,4-dienoic acid](/img/structure/B1665645.png)

![3-[3-(dimethylamino)propyl]-3-(3-methoxyphenyl)-4,4-dimethylpiperidine-2,6-dione](/img/structure/B1665650.png)